molecular formula C10H6F12O6Zn B8131423 Zinc hexafluoroacetylacetonate dihydrate

Zinc hexafluoroacetylacetonate dihydrate

Cat. No. B8131423
M. Wt: 515.5 g/mol
InChI Key: HHDNHEKLDWSJAJ-LJDKTGGESA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zinc hexafluoroacetylacetonate dihydrate is a useful research compound. Its molecular formula is C10H6F12O6Zn and its molecular weight is 515.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Nanowire Growth : It's an effective method for growing zinc oxide nanowires with high aspect ratios without extra capping agents (Akgun, Kalay, & Unalan, 2012).

  • Biomedical Applications : Zinc oxide nanoparticles, potentially derived from zinc hexafluoroacetylacetonate dihydrate, show promise in anticancer, antibacterial, antidiabetic treatments, and bioimaging due to their biocompatibility, economic viability, and low toxicity (Jiang, Pi, & Cai, 2018). They also exhibit anticancer and antimicrobial properties, with potential as drug carriers to reduce toxicity and off-target effects (Mishra et al., 2017).

  • Metal-Organic Frameworks : The solvothermal reaction of zinc acetate dihydrate with other compounds can produce porous metal-organic frameworks with applications in various fields (Xie et al., 2005).

  • Ultrasound-Assisted Synthesis : Utilizing ultrasound-assisted synthesis techniques with this compound can facilitate the production of highly crystallized zinc oxide nanostructures (Azizian-Kalandaragh, Khodayari, & Behboudnia, 2009).

  • Agricultural Enhancements : Zinc-EDTA, potentially derived from this compound, when applied foliarly, improves grain and straw yields and zinc biofortification in crops like chickpea (Shivay, Prasad, & Pal, 2015).

  • Optoelectronics and Photonics : Zinc oxide nanoparticles embedded in polyimide films, possibly using this compound as a precursor, enhance green light emission and are promising for optoelectronics and photonics applications (Somwangthanaroj, Matsumura, & Ando, 2006).

  • Battery Technology : The morphology of zinc hexacyanoferrate particles, which could be derived from this compound, significantly impacts their electrochemical performance in rechargeable aqueous metal-ion batteries (Zhang, Chen, Zhou, & Liu, 2015).

properties

IUPAC Name

zinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H2F6O2.2H2O.Zn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;2*1H2;/q;;;;+2/p-2/b2*2-1-;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDNHEKLDWSJAJ-LJDKTGGESA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.O.O.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F12O6Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16743-33-2
Record name Zinc hexafluoroacetylacetonate dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zinc hexafluoroacetylacetonate dihydrate
Reactant of Route 2
Reactant of Route 2
Zinc hexafluoroacetylacetonate dihydrate
Reactant of Route 3
Zinc hexafluoroacetylacetonate dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.